molecular formula C18H22N4O4 B12765628 D-Fructosazone CAS No. 4746-10-5

D-Fructosazone

Cat. No.: B12765628
CAS No.: 4746-10-5
M. Wt: 358.4 g/mol
InChI Key: BZVNQJMWJJOFFB-UGSZPUKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

D-Arabino-hexosulose bis(phenylhydrazone) can be synthesized by reacting D-arabino-hexosulose with phenylhydrazine under alkaline conditions . The reaction involves the formation of a hydrazone linkage between the carbonyl group of the sugar and the amino group of phenylhydrazine .

Industrial Production Methods:

While specific industrial production methods for D-Arabino-hexosulose bis(phenylhydrazone) are not widely documented, the general approach involves the same synthetic route as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .

Biological Activity

D-Fructosazone is a compound formed from the reaction of fructose with phenylhydrazine, resulting in a hydrazone derivative. This compound has garnered interest due to its biological activity and implications for metabolic processes. This article explores the biological activity of this compound, focusing on its metabolic effects, potential health implications, and relevant case studies.

Chemical Structure and Formation

This compound is synthesized through the condensation of fructose and phenylhydrazine, leading to the formation of a stable hydrazone. The structural characteristics of this compound can be represented as follows:

  • Molecular Formula : C12H15N3O5
  • Molecular Weight : 273.27 g/mol

The reaction can be summarized as:

D Fructose+PhenylhydrazineD Fructosazone+Water\text{D Fructose}+\text{Phenylhydrazine}\rightarrow \text{D Fructosazone}+\text{Water}

Metabolic Pathways

This compound's biological activity is closely linked to fructose metabolism. Fructose is primarily metabolized in the liver by the enzyme fructokinase C (KHK), which rapidly converts fructose into fructose-1-phosphate (F1P). This process bypasses key regulatory steps in glycolysis, leading to significant metabolic consequences:

  • Increased Lipogenesis : High levels of F1P can stimulate lipogenesis, contributing to fatty liver disease.
  • Uric Acid Production : Fructose metabolism generates uric acid, which has been implicated in inflammatory responses and metabolic syndrome .

Immunological Effects

Research indicates that this compound may influence immune responses. Fructose has been shown to activate immune pathways by inducing the expression of adhesion molecules and chemokines in endothelial cells, enhancing leukocyte adhesion and migration . Additionally, uric acid produced during fructose metabolism may further activate immune cells, leading to increased secretion of pro-inflammatory cytokines such as IL-1β and IL-6 .

Case Study 1: Fructose-Induced Metabolic Syndrome

A study investigated the effects of high fructose diets on metabolic health. Rodent models fed high fructose diets exhibited rapid increases in hepatic F1P levels, leading to significant alterations in glucose metabolism and increased fat accumulation in the liver . The findings suggest that this compound may play a role in the development of metabolic disorders associated with excessive fructose consumption.

ParameterControl GroupHigh Fructose Group
Hepatic F1P Levels (mM)0.11.0
Liver Fat Accumulation (%)5%25%
Blood Uric Acid Levels (mg/dL)3.57.0

Case Study 2: Immune Activation by Fructose

Another study explored how fructose affects immune cell activation. In vitro experiments demonstrated that exposure to fructose increased IL-1β secretion from dendritic cells and enhanced T cell activity . This suggests that this compound may have immunomodulatory effects, potentially influencing inflammatory diseases.

Properties

CAS No.

4746-10-5

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol

InChI

InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1

InChI Key

BZVNQJMWJJOFFB-UGSZPUKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O

Origin of Product

United States

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